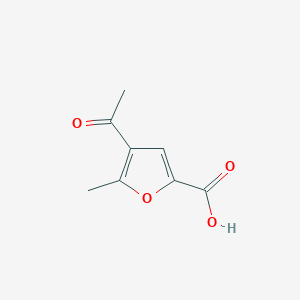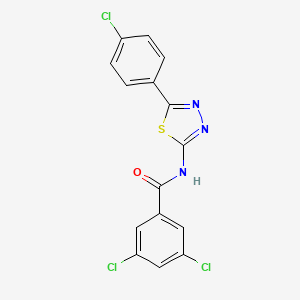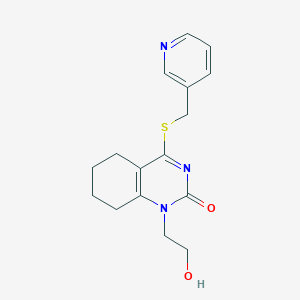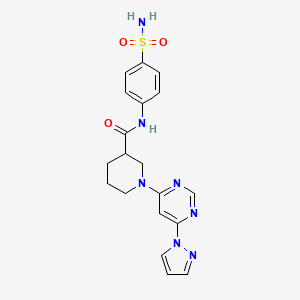
4-Acetyl-5-methyl-2-furoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Chemical Synthesis and Reactions
4-Acetyl-5-methyl-2-furoic acid and its derivatives are involved in various chemical reactions and syntheses. For instance, the Birch reduction, a notable reaction in organic chemistry, has been applied to heterocyclic carboxylic acids like furoic acid derivatives. This reduction process has been instrumental in synthesizing various compounds, leading to diverse products like 5-alkoxytetrahydro-3-furoate esters (Kinoshita, Miyano, & Miwa, 1975). Additionally, the anodic oxidation of methyl 5-acetyl-2-furoate, a related compound, demonstrates complex electrochemical behavior, yielding various products including diesters and lactones (Torii, Tanaka, & Okamoto, 1972).
Analytical Methods in Food Chemistry
In food chemistry, derivatives of this compound are used as analytical markers. For example, high-performance liquid chromatography (HPLC) methods have been developed to determine related compounds like hydroxymethylfurfural and 2-furoic acid in honey and other food products, showcasing their role as indicators of quality and process conditions (Nozal, Bernal, Toribio, Jiménez, & Martín, 2001).
Biocatalysis and Green Chemistry
Furoic acid derivatives, closely related to this compound, are also significant in green chemistry. They are used as intermediates in the biocatalytic production of chemicals like 2,5-furandicarboxylic acid (FDCA), highlighting their importance in sustainable and environmentally friendly chemical syntheses (Yuan et al., 2019).
Dissociative Electron Attachment Studies
The study of dissociative electron attachment to carboxylic acids like 2-furoic acid provides insights into the stability and reactivity of these molecules. These studies are crucial for understanding the electronic properties and potential applications in materials science (Zawadzki, Luxford, & Kočišek, 2020).
properties
IUPAC Name |
4-acetyl-5-methylfuran-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c1-4(9)6-3-7(8(10)11)12-5(6)2/h3H,1-2H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCXSFIPLAOADQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C(=O)O)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5Z)-5-[(4-ethoxyphenyl)methylidene]imidazolidine-2,4-dione](/img/structure/B2619650.png)
![2-Ethyl-5-((4-phenylpiperazin-1-yl)(4-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2619651.png)

![N-cyclopentyl-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2619656.png)
![[(4-Bromo-3-propoxyphenyl)sulfonyl]diethylamine](/img/structure/B2619657.png)
![6-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-[2-(trifluoromethyl)phenyl]hexanamide](/img/structure/B2619658.png)
![2-{2-[4-(3-nitrophenyl)piperazin-1-yl]ethyl}-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one](/img/structure/B2619660.png)
![N-{2-[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]-3-pyridinyl}-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2619661.png)

![4-Chloro-2-(piperidin-1-ylmethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B2619665.png)
![2-(6-benzyl-2-methyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-mesitylacetamide](/img/structure/B2619666.png)
